
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-diethyl-N~4~-4-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research. DPA is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development of cancer.
Wirkmechanismus
DPA inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is necessary for the transcriptional activity of c-Myc. This inhibition of c-Myc activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DPA has been shown to have a low toxicity profile and is well-tolerated in animal studies. DPA has been shown to inhibit cancer cell growth both in vitro and in vivo, and to protect neurons from damage caused by amyloid-beta. DPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPA in lab experiments is its specificity for the c-Myc/Max interaction. DPA has been shown to have little to no effect on other protein-protein interactions. However, one limitation of using DPA in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer to cells in culture.
Zukünftige Richtungen
There are several potential future directions for the study of DPA. One area of research could be the development of more potent analogs of DPA. Another area of research could be the investigation of the potential of DPA in combination with other cancer therapies. Additionally, the potential of DPA as a treatment for other diseases, such as inflammatory diseases, could be explored.
Synthesemethoden
The synthesis of DPA involves the reaction of 4-pyridinecarboxaldehyde with ethyl 4-piperidinecarboxylate to form an intermediate product. This intermediate product is then reacted with diethylamine to produce DPA. The yield of DPA is typically around 50%, and the compound can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential as a cancer therapeutic agent. The protein-protein interaction between c-Myc and Max is a critical step in the development of many types of cancer. DPA has been shown to disrupt this interaction, leading to the inhibition of cancer cell growth both in vitro and in vivo. DPA has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. DPA has been shown to protect neurons from damage caused by amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-4-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-7-13(8-12-20)15(21)18-14-5-9-17-10-6-14/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDPESLWULVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-4-yl)piperidine-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
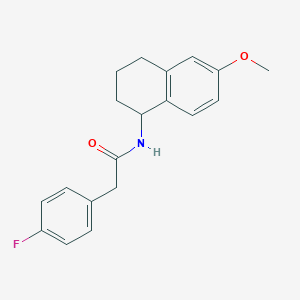
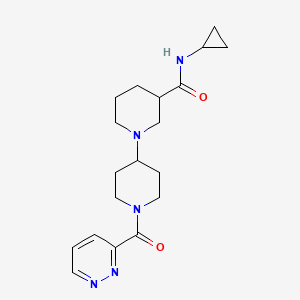
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)
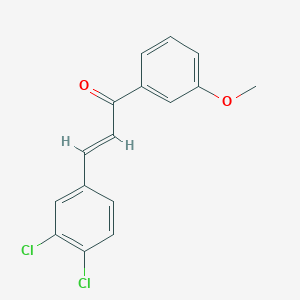
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5493962.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5493966.png)
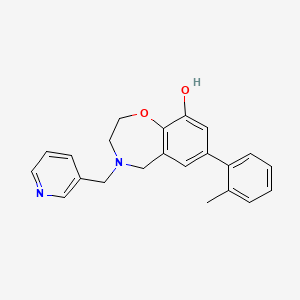
![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)
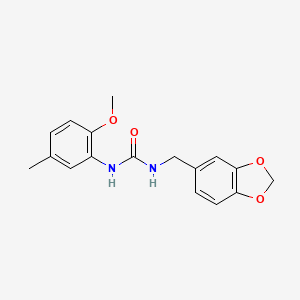
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)